5-chloro-N-methyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrimidin-2-amine
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Overview
Description
5-chloro-N-methyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the piperidine and pyrimidine moieties. Key steps may involve:
Formation of Pyrazolo[1,5-a]pyrazine Core: This can be achieved through cyclization reactions involving hydrazines and diketones.
Introduction of Piperidine Moiety: This step may involve nucleophilic substitution reactions.
Attachment of Pyrimidine Ring: This can be done through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-methyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the pyrimidine ring .
Scientific Research Applications
5-chloro-N-methyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is primarily studied as a PDE10A inhibitor, which has potential therapeutic applications in treating neurological disorders such as schizophrenia and Huntington’s disease.
Biological Research: The compound is used in studies to understand the role of PDE10A in various biological processes and its potential as a drug target.
Chemical Biology: It serves as a tool compound to investigate the biochemical pathways involving PDE10A and related enzymes.
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrimidin-2-amine involves the inhibition of PDE10A. This enzyme is responsible for the hydrolysis of cyclic nucleotides, such as cAMP and cGMP, which are important signaling molecules in the brain. By inhibiting PDE10A, the compound increases the levels of these cyclic nucleotides, thereby modulating neuronal signaling and potentially alleviating symptoms of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole core but differ in the fused ring system and substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have a similar tricyclic structure but with different heteroatoms and ring fusion.
Uniqueness
5-chloro-N-methyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrimidin-2-amine is unique due to its specific substitution pattern and its high selectivity and potency as a PDE10A inhibitor. This makes it a valuable compound for therapeutic applications and scientific research .
Properties
Molecular Formula |
C16H18ClN7 |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
5-chloro-N-methyl-N-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H18ClN7/c1-22(16-19-10-12(17)11-20-16)13-3-7-23(8-4-13)15-14-2-5-21-24(14)9-6-18-15/h2,5-6,9-11,13H,3-4,7-8H2,1H3 |
InChI Key |
GWHLTXWLRMPJID-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=CN3C2=CC=N3)C4=NC=C(C=N4)Cl |
Origin of Product |
United States |
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